2-butyl-1H-indole
Overview
Description
2-butyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a butyl group to the indole structure can modify its chemical and biological properties, making this compound an interesting compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1H-indole can be achieved through various methods. One common approach is the palladium-catalyzed Larock indole synthesis, which involves the cyclization of o-iodoanilines with internal alkynes . Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . These methods provide efficient routes to obtain indole derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-butyl-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation of indole derivatives can lead to the formation of oxindoles and other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, alkylating agents) . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-butyl-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-butyl-1H-indole depends on its specific biological target. Indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids . The butyl group may influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
2-butyl-1H-indole can be compared with other indole derivatives, such as:
1H-indole: The parent compound with a wide range of biological activities.
2-methyl-1H-indole: A derivative with a methyl group at the 2-position, known for its antimicrobial properties.
2-phenyl-1H-indole: A derivative with a phenyl group at the 2-position, studied for its anticancer activity.
The uniqueness of this compound lies in the presence of the butyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-butyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9,13H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYFXKBQNAQDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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